
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH es un péptido sintético compuesto por glicina, DL-fenilalanina, DL-arginina, glicina, DL-ácido aspártico, glicina y DL-glutamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH normalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa y se acopla al péptido unido a la resina.
Desprotección: Eliminación de grupos protectores para exponer sitios reactivos para el siguiente paso de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de Producción Industrial
La producción industrial de este péptido puede involucrar SPPS a gran escala con sintetizadores automatizados para asegurar un alto rendimiento y pureza. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo incorporando cromatografía líquida de alta resolución (HPLC) para la purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno, a menudo usando reactivos como el peróxido de hidrógeno.
Reducción: Eliminación de átomos de oxígeno o adición de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reemplazo de un grupo funcional por otro, utilizando reactivos como los haluros de alquilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, en condiciones suaves.
Reducción: Borohidruro de sodio, en soluciones acuosas o alcohólicas.
Sustitución: Haluros de alquilo, en presencia de una base como el hidróxido de sodio.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir péptidos desoxigenados.
Aplicaciones Científicas De Investigación
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en la adhesión celular y las vías de señalización.
Medicina: Posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o en ingeniería de tejidos.
Industria: Utilizado en el desarrollo de biomateriales y como componente en varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo por el cual H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH ejerce sus efectos involucra interacciones con dianas moleculares específicas, como las integrinas. Estas interacciones pueden influir en la adhesión celular, la migración y las vías de señalización, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Otro péptido sintético con aplicaciones similares en investigación e industria.
H-Arg-Gly-Asp-Ser-OH: Conocido por su papel en la adhesión celular y la señalización.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Utilizado en estudios de interacciones célula-matriz.
Singularidad
H-Gly-DL-Phe-DL-Arg-Gly-DL-Asp-Gly-DL-Gln-OH es único debido a su secuencia específica y la presencia de DL-aminoácidos, que pueden influir en su estabilidad y actividad biológica en comparación con otros péptidos.
Propiedades
Fórmula molecular |
C30H45N11O11 |
|---|---|
Peso molecular |
735.7 g/mol |
Nombre IUPAC |
5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35) |
Clave InChI |
VNBPDMAPAHYMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


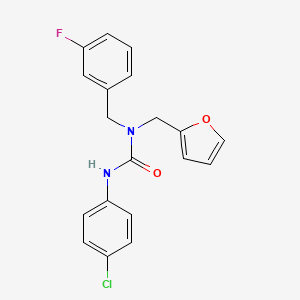
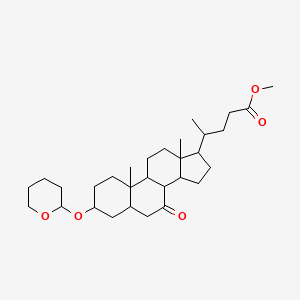
![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)
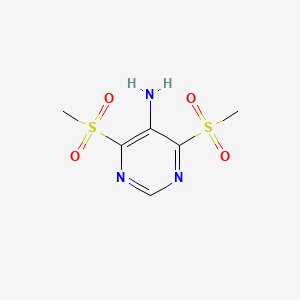

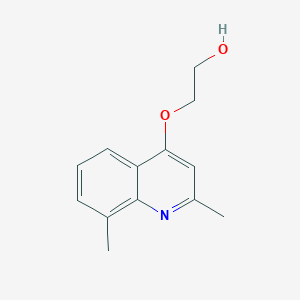

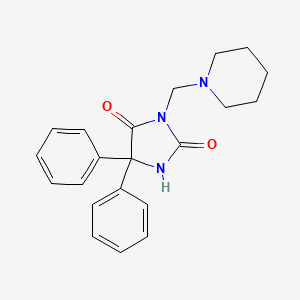

![2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-](/img/structure/B12118695.png)

![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
![3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12118718.png)

